

In-Depth Technical Guide: Bisphenol A Diglycidyl Ether Diacrylate (CAS 4687-94-9)

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Compound of Interest

Compound Name: *Bisphenol a diglycidyl ether diacrylate*

Cat. No.: *B1207769*

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This technical guide provides a comprehensive overview of the chemical properties, safety data, and biological activity of **Bisphenol A Diglycidyl Ether Diacrylate** (BADGE-DA), also known as Bisphenol A Glycerolate (1 glycerol/phenol) diacrylate, corresponding to CAS number 4687-94-9. This document is intended for researchers, scientists, and professionals involved in drug development and material science.

Chemical and Physical Properties

Bisphenol A Diglycidyl Ether Diacrylate is a multifunctional monomer known for its application as a UV-curable cross-linking agent in various formulations, including inks, coatings, and varnishes.[1] Its chemical structure features a rigid bisphenol A core, glycidyl ether linkages, and terminal acrylate groups that facilitate polymerization.[2]

Table 1: Chemical Identification

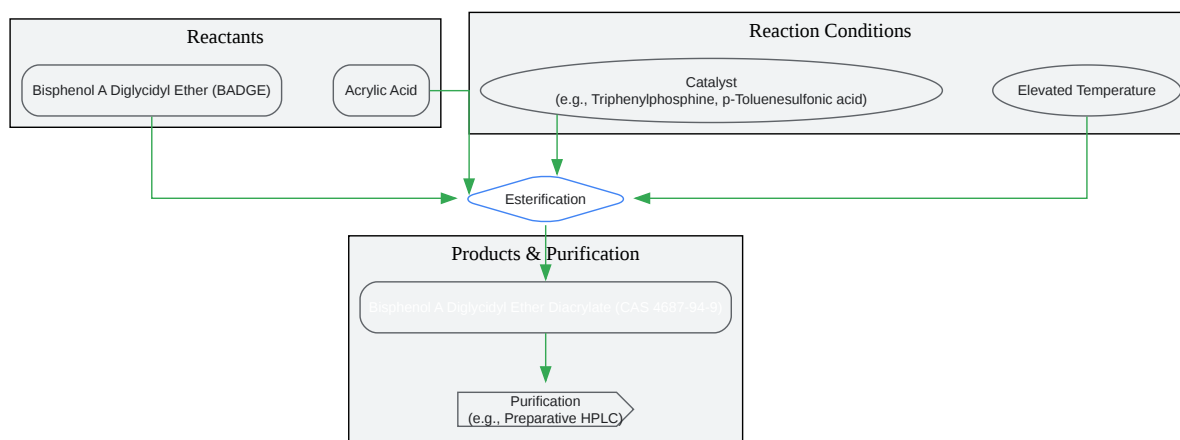
Identifier	Value
CAS Number	4687-94-9[3]
IUPAC Name	[2-hydroxy-3-[4-[2-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)phenyl]propan-2-yl]phenoxy]propyl] prop-2-enoate[2]
Synonyms	Bisphenol A epoxy resin diacrylate ester, Bisphenol A bis(3-acrylato-2-hydroxypropyl) ether, Bisphenol A glycerolate (1 glycerol/phenol) diacrylate[2][4]
Molecular Formula	C ₂₇ H ₃₂ O ₈ [3]
Molecular Weight	484.5 g/mol [3]
Canonical SMILES	<chem>CC(C)(C1=CC=C(C=C1)OCC(COC(=O)C=C)O)C2=CC=C(C=C2)OCC(COC(=O)C=C)O</chem> [2]
InChI Key	VZTQQYMRXDUHDO-UHFFFAOYSA-N[2]

Table 2: Physical and Chemical Properties

Property	Value	Source
Appearance	Colorless to pale yellow viscous liquid	[2][5]
Density	1.18 g/mL at 25 °C	[1][6]
Refractive Index	n _{20/D} 1.557	[1]
Viscosity	2000-4000 cP at 65 °C	[1][7]
Flash Point	113 °C (235.4 °F) - closed cup	[8]
Topological Polar Surface Area	111.52 Å ²	[3]
Acid Number	<5 mg KOH/g	[1]
Reactivity	Highly reactive due to terminal acrylate groups, capable of undergoing free radical polymerization.[2]	
Stability	Can undergo hydrolysis under certain conditions.[2]	

Synthesis and Characterization

The primary synthesis route for BADGE-DA involves the reaction of Bisphenol A diglycidyl ether (BADGE) with acrylic acid.[2] This reaction opens the epoxide rings of BADGE and esterifies the resulting hydroxyl groups with acrylic acid.



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Figure 1. General synthesis workflow for **Bisphenol A Diglycidyl Ether Diacrylate**.

Experimental Protocol: Synthesis

This protocol describes a general method for the synthesis of **Bisphenol A Diglycidyl Ether Diacrylate**.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, charge Bisphenol A diglycidyl ether (BADGE) and a slight molar excess of acrylic acid.^[2]
- **Catalyst Addition:** Add a suitable catalyst, such as triphenylphosphine or p-toluenesulfonic acid, to the reaction mixture.^[2] The catalyst facilitates the ring-opening of the epoxide and subsequent esterification.

- **Reaction Conditions:** Heat the mixture to an elevated temperature (e.g., 80-100 °C) and stir continuously.[2] Monitor the reaction progress by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the epoxy group peaks.[2]
- **Work-up and Purification:** Upon completion, cool the reaction mixture. The crude product can be purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to remove unreacted starting materials and byproducts.[2]

Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve a small amount of the purified product in a suitable deuterated solvent, such as deuterated chloroform (CDCl_3).[9]
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra using a high-field NMR spectrometer (e.g., 500 MHz).[9]
- **Spectral Analysis:** Confirm the structure by identifying characteristic peaks. For instance, in ^1H NMR, signals corresponding to the vinyl protons of the acrylate groups are expected.[2][3] Two-dimensional NMR techniques like COSY can be used to confirm proton-proton couplings.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** Place a small drop of the viscous liquid product between two potassium bromide (KBr) plates or use an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the FTIR spectrum over a standard wavenumber range (e.g., 4000-400 cm^{-1}).
- **Spectral Analysis:** Identify characteristic absorption bands to confirm the functional groups present. Key peaks include the $\text{C}=\text{O}$ stretch of the acrylate ester around 1720-1733 cm^{-1} , the $\text{C}=\text{C}$ stretch of the acrylate vinyl group around 1635 cm^{-1} , and the absence of the epoxy ring vibrations around 915 cm^{-1} . [2][3] A broad O-H stretch around 3500 cm^{-1} indicates the presence of hydroxyl groups.[3]

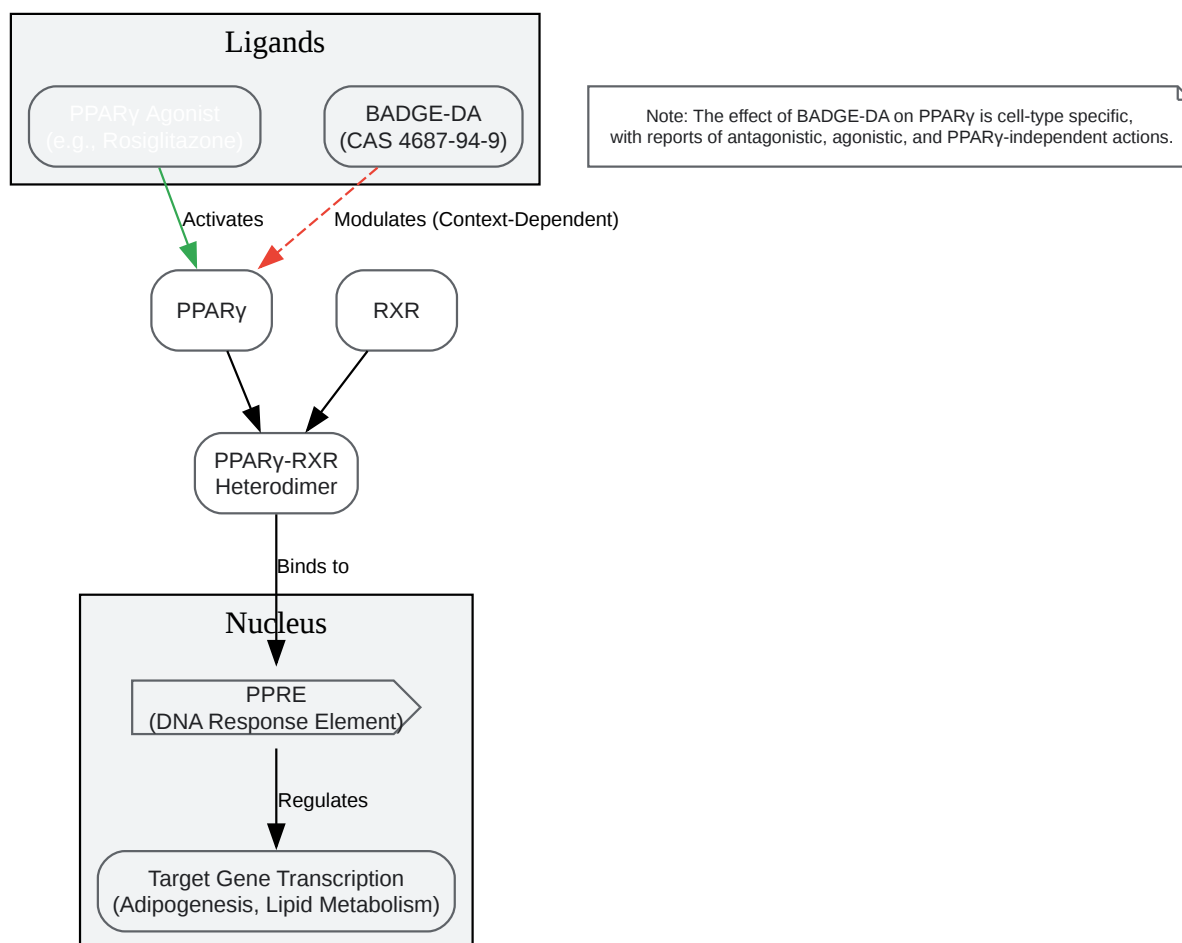
Biological Activity and Signaling Pathways

BADGE-DA has been investigated for its biological activity, primarily concerning its interaction with the Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ).^[3] PPAR γ is a nuclear receptor that plays a critical role in adipogenesis (fat cell differentiation) and lipid metabolism.^[1] The interaction of BADGE-DA with PPAR γ is complex, with some studies reporting it as an antagonist, while others suggest it can have agonist-like effects or act through PPAR γ -independent pathways depending on the cellular context.^{[1][10][11]}

Interaction with PPAR γ Signaling

PPAR γ forms a heterodimer with the Retinoid X Receptor (RXR).^[1] Upon activation by a ligand (agonist), this complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their transcription. This process regulates adipocyte differentiation and lipid metabolism.

An antagonist would block this activation. However, studies have shown that in some cell lines, BADGE can induce adipogenesis through a mechanism that is not blocked by known PPAR γ antagonists, suggesting a pathway that is either downstream of or parallel to PPAR γ .^{[10][11]} Conversely, other research indicates that in certain contexts, BADGE can induce nuclear localization of PPAR γ , an effect typically associated with agonists.^[1] In other models, inhibition of PPAR γ by BADGE has been shown to ameliorate conditions like osteoporosis by promoting bone formation over fat generation.^[6]



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Figure 2. Simplified signaling pathway of PPARγ and the modulatory role of BADGE-DA.

Experimental Protocol: PPARγ Reporter Assay

This protocol provides a general methodology for assessing the effect of BADGE-DA on PPARγ activity using a luciferase reporter assay.

- Cell Culture: Culture a suitable cell line (e.g., ECV304 or a similar line stably transfected with a PPARγ-responsive luciferase reporter construct) in appropriate media and conditions.[1]

- **Treatment:** Seed the cells in a multi-well plate. After allowing them to adhere, treat the cells with varying concentrations of BADGE-DA. Include a positive control (a known PPAR γ agonist like Rosiglitazone), a negative control (vehicle, e.g., DMSO), and potentially a known antagonist for comparison.^[4]
- **Incubation:** Incubate the treated cells for a specified period (e.g., 22-24 hours) to allow for changes in gene expression.^[4]
- **Luciferase Assay:** Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay reagent used.
- **Data Analysis:** Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a viability assay) to account for any cytotoxic effects.^[4] Analyze the dose-response relationship to determine if BADGE-DA acts as an agonist (increases luciferase activity), an antagonist (decreases agonist-induced activity), or has no effect.

Safety and Handling

Table 3: GHS Hazard and Safety Information

Category	Information	Source
Pictogram	GHS07 (Exclamation Mark)	[8]
Signal Word	Warning	[9][12]
Hazard Statements	H317: May cause an allergic skin reaction.	[9][12]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P333+P317: If skin irritation or rash occurs: Get medical help. P501: Dispose of contents/container in accordance with local regulations.	[9][12][13]
Personal Protective Equipment (PPE)	Safety goggles with side-shields, impervious clothing, protective gloves, and a suitable respirator if exposure limits are exceeded.	[8][9]
First-Aid Measures	Inhalation: Move to fresh air. Skin Contact: Remove contaminated clothing and wash skin with soap and water. Eye Contact: Rinse with pure water for at least 15 minutes. Ingestion: Rinse mouth with water and do not induce	[9][13]

vomiting. Seek medical attention in all cases of significant exposure.

Transport Information

Not classified as dangerous goods for transport (ADR/RID, [12][13] IMDG, IATA).

This substance is a known skin sensitizer, and appropriate personal protective equipment should be used at all times to avoid direct contact.[4] Handle in a well-ventilated area.[13]

Conclusion

Bisphenol A Diglycidyl Ether Diacrylate (CAS 4687-94-9) is a reactive monomer with well-defined physical and chemical properties that make it suitable for applications in polymer science. Its primary safety concern is as a skin sensitizer. The biological activity of BADGE-DA is of significant interest, particularly its complex and context-dependent interaction with the PPAR γ nuclear receptor. This multifaceted activity warrants further investigation to fully elucidate its mechanisms of action and potential therapeutic or toxicological implications. Researchers should be mindful of the cell-type-specific effects reported in the literature when designing experiments.

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